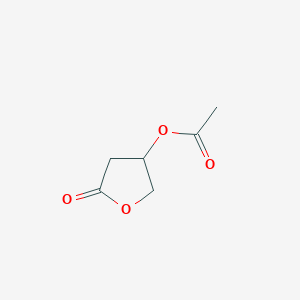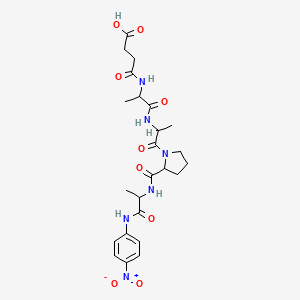
5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メトキシ-1,3-ジメチル-4-(ピロリジン-2-イル)-1H-ピラゾールは、ピラゾールファミリーに属する合成有機化合物です。ピラゾールは、隣接した位置に2つの窒素原子を含む五員環複素環式化合物です。この化合物は、ピラゾール環に結合したメトキシ基、2つのメチル基、およびピロリジニル基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
5-メトキシ-1,3-ジメチル-4-(ピロリジン-2-イル)-1H-ピラゾールの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンまたはβ-ケトエステルの反応によって達成できます。
メトキシ基の導入: この手順では、ヨウ化メチルなどのメチル化剤を用いてヒドロキシル基をメチル化します。
ピロリジニル基の付加: これは、ピラゾール環がピロリジン誘導体と反応する求核置換反応によって行うことができます。
工業的生産方法
この化合物の工業的生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、上記の合成経路を最適化する可能性があります。これには、連続フロー反応器、高度な精製技術、およびグリーンケミストリーの原則の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を受け、アルデヒドやカルボン酸の生成につながります。
還元: ピラゾール環またはピロリジニル基で還元反応が発生し、ジヒドロピラゾール誘導体の生成につながる可能性があります。
置換: この化合物は、特にピラゾール環の窒素原子に隣接する位置で、求核または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
置換: 適切な条件下で、ハロアルカン、アシルクロリド、スルホニルクロリドなどの試薬を使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、メトキシ基の酸化により、メトキシ置換アルデヒドまたは酸が生成される可能性があり、ピラゾール環の還元により、ジヒドロピラゾール誘導体が生成される可能性があります。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は生物活性を持つ可能性があり、さまざまな生物学的システムへの影響について研究することができます。
医学: 潜在的な医学的用途には、新薬開発のためのリード化合物としての使用が含まれます。
産業: この化合物は、新素材の開発や化学反応の触媒として使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: Potential medicinal applications could include its use as a lead compound for the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
5-メトキシ-1,3-ジメチル-4-(ピロリジン-2-イル)-1H-ピラゾールの作用機序は、分子標的との特定の相互作用に依存します。これには、酵素、受容体、または他のタンパク質への結合が含まれ、その活性の調節につながります。正確な経路と標的は、実験的研究によって解明する必要があります。
類似化合物との比較
類似化合物
1,3-ジメチル-4-(ピロリジン-2-イル)-1H-ピラゾール: メトキシ基がありません。
5-メトキシ-1,3-ジメチル-1H-ピラゾール: ピロリジニル基がありません。
5-メトキシ-4-(ピロリジン-2-イル)-1H-ピラゾール: メチル基のいずれかがありません。
独自性
5-メトキシ-1,3-ジメチル-4-(ピロリジン-2-イル)-1H-ピラゾールにメトキシ基とピロリジニル基の両方が存在することは、類似の化合物と比較して、独自の化学的および生物学的特性を与える可能性があります。これらの構造的特徴は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があります。
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
5-methoxy-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole |
InChI |
InChI=1S/C10H17N3O/c1-7-9(8-5-4-6-11-8)10(14-3)13(2)12-7/h8,11H,4-6H2,1-3H3 |
InChIキー |
XHUZPCKEYUSPPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C2CCCN2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)



![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)

![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)
